Galanthamine-d3 HCl
Description
Significance of Deuterated Analogs in Pharmacological Investigations
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in pharmacological investigations. symeres.comuobaghdad.edu.iq The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." symeres.combioscientia.de This effect can slow down metabolic reactions that involve the cleavage of this bond, potentially leading to a longer biological half-life and altered pharmacokinetic profiles for the deuterated drug. uobaghdad.edu.iqbioscientia.denih.gov This property allows medicinal chemists to strategically modify drug candidates to improve their metabolic stability and potentially reduce the formation of unwanted metabolites. nih.govnih.gov
Furthermore, deuterated compounds are extensively used as internal standards in bioanalytical methods, particularly in mass spectrometry. aptochem.comclearsynth.com Because they have nearly identical chemical properties to the drug being analyzed, they co-elute during chromatography and experience similar ionization effects, but their different mass allows for their separate detection. aptochem.com This ensures more accurate and reliable quantification of the drug in complex biological matrices like blood or plasma. clearsynth.comkcasbio.com
Overview of Galanthamine-d3 HCl as a Research Tool
This compound is a deuterated form of Galanthamine (B1674398) hydrochloride. Galanthamine is a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease. chemicalbook.comfrontiersin.org In this compound, three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium atoms.
As a research tool, this compound primarily serves as an internal standard for the quantitative analysis of Galanthamine in biological samples. cerilliant.comsuperchroma.com.tw Its use in liquid chromatography-mass spectrometry (LC-MS) methods allows for precise and accurate measurement of Galanthamine levels in pharmacokinetic studies. aptochem.comacanthusresearch.com This is crucial for understanding how the drug is absorbed, distributed, metabolized, and eliminated from the body. The stability of the deuterium label is a critical factor, and placing it on the methoxy group ensures it is not easily exchanged under typical biological conditions. acanthusresearch.com
Below are some of the key physicochemical properties of Galanthamine and its deuterated analog:
| Property | Galanthamine | This compound |
| Molecular Formula | C₁₇H₂₁NO₃ | C₁₇H₁₈D₃NO₃·HCl |
| Molecular Weight | 287.35 g/mol chemicalbook.com | Approximately 290.37 g/mol (base) |
| Appearance | White to off-white powder chemicalbook.com | Not specified, likely similar to parent compound |
| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in water chemicalbook.com | Not specified, likely similar to parent compound |
| Melting Point | 127-129 °C chemicalbook.com | Not specified |
Theoretical Frameworks of Isotopic Tracers in Biosynthetic Pathway Elucidation
Isotopic tracers have been fundamental in unraveling the complex biosynthetic pathways of natural products for decades. oup.comkkwagh.edu.in The core principle involves introducing a precursor molecule labeled with a stable or radioactive isotope into a biological system, such as a plant or microorganism. kkwagh.edu.inslideshare.net After a period of incubation, the target natural product is isolated, and the location and extent of isotope incorporation are determined, often using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. oup.comkkwagh.edu.in
This "precursor-product" approach allows researchers to identify the building blocks and intermediate steps of a metabolic pathway. kkwagh.edu.in For instance, if a labeled precursor is efficiently incorporated into the final product, it provides strong evidence that it is part of that pathway. nih.gov By using different labeled precursors and analyzing the labeling pattern in the product, the entire sequence of reactions can be pieced together. researchgate.net
The biosynthesis of Galanthamine itself was elucidated using such tracer studies. chim.itrsc.org Early research in the 1960s proposed that Galanthamine is derived from the precursor norbelladine (B1215549) through an oxidative coupling reaction. chim.it This hypothesis was later confirmed and refined through experiments using radiolabeled precursors like [¹⁴C]-labeled tyrosine and phenylalanine in daffodils. plos.orggoogle.com These studies established that tyrosine and phenylalanine condense to form norbelladine, which then undergoes a series of enzymatic transformations, including methylation and cyclization, to form the final Galanthamine molecule. frontiersin.orgchim.itplos.orggoogle.com The elucidation of this pathway is a classic example of how isotopic tracers provide invaluable insights into the intricate chemical machinery of nature. nih.govchim.it
Properties
Molecular Formula |
C17H18D3NO3.HCl |
|---|---|
Molecular Weight |
326.83 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Galanthamine D3 Hcl
Routes for Deuterium (B1214612) Introduction into Galanthamine (B1674398) Precursors
Deuterium can be introduced into galanthamine precursors through various chemical reactions. One key precursor in both chemical and biosynthetic routes is 4'-O-methylnorbelladine. ptbioch.edu.plbibliotekanauki.plresearchgate.netresearchgate.netrsc.org The synthesis of 4'-O-methyl-d3-norbelladine, a deuterated precursor, has been achieved in a few steps. ptbioch.edu.pl This synthesis involved the methylation of 3-hydroxy-4-hydroxybenzaldehyde with CD3I (deuterated methyl iodide) in the presence of K2CO3, followed by reaction with tyramine (B21549) and subsequent reduction and acidification. ptbioch.edu.pl
Another approach involves the deuteration of specific functional groups within intermediate compounds during a total synthesis. For instance, deuteration can be achieved through hydrogen-deuterium exchange reactions catalyzed by transition metals like palladium and platinum in the presence of D2O. mdpi.com Such methods can facilitate the incorporation of deuterium into aromatic systems or other positions depending on the catalyst and conditions. mdpi.com
Chemical Synthesis of Galanthamine-d3 HCl
The chemical synthesis of this compound typically involves the deuteration of galanthamine or a late-stage precursor, followed by conversion to the hydrochloride salt. The process often focuses on replacing the hydrogen atoms in the O-methyl group with deuterium. smolecule.com
Advanced Purification Techniques for Labeled Compounds
Purification of labeled compounds like this compound is essential to ensure high isotopic purity and chemical purity for their intended applications. Techniques such as liquid chromatography, including High-Performance Liquid Chromatography (HPLC), are commonly employed for this purpose. jrmds.inresearchgate.netnih.gov These methods allow for the separation of the deuterated compound from unlabeled or partially labeled impurities, as well as other reaction byproducts. Preparative TLC can also be used for the isolation and purification of alkaloids. jrmds.in Recrystallization from suitable solvents can further enhance the purity of the final product. google.com The purity of the isolated compound can be assessed using analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. jrmds.ingoogle.com
Biosynthetic Approaches Utilizing Deuterated Precursors
Biosynthetic approaches offer an alternative route to obtain deuterated galanthamine. These methods involve feeding deuterated precursors to plant systems or tissue cultures capable of synthesizing galanthamine.
In Vitro Plant Tissue Culture Studies with Labeled Compounds
In vitro plant tissue cultures, particularly from Amaryllidaceae species like Leucojum aestivum and Narcissus spp., have been utilized to study the biosynthesis of galanthamine using deuterated precursors. ptbioch.edu.plbibliotekanauki.plresearchgate.netnih.govacs.orgguildhe.ac.ukresearchgate.net Feeding experiments with deuterated-4'-O-methylnorbelladine (specifically 4'-O-methyl-d3-norbelladine) to shoot cultures of Leucojum aestivum have demonstrated the incorporation of the deuterium label into galanthamine. ptbioch.edu.plbibliotekanauki.plresearchgate.netnih.govacs.org
Studies have investigated the influence of precursor concentration and incubation time on the accumulation of labeled and native alkaloids in tissue cultures. acs.org Analysis of the tissue cultures and the liquid medium using techniques like HPLC-MS and GC-MS allows for the identification and quantification of the deuterated alkaloids produced. ptbioch.edu.plbibliotekanauki.plnih.gov These studies have shown that 4'-O-methyl-d3-norbelladine is incorporated into galanthamine and other related alkaloids. ptbioch.edu.plbibliotekanauki.plresearchgate.net
Research Findings from Tissue Culture Studies:
| Precursor Fed | Plant Tissue Culture | Labeled Alkaloids Detected | Analytical Method | Reference |
| 4'-O-methyl-d3-norbelladine | Leucojum aestivum | Galanthamine-d3, Lycorine-d3, and others | HPLC-MS, GC-MS | ptbioch.edu.plbibliotekanauki.plnih.gov |
These studies provide valuable insights into the metabolic fate of the deuterated precursor and the efficiency of the plant's biosynthetic machinery in incorporating the label into the target compound. ptbioch.edu.placs.org
Enzymatic Derivatization and Pathway Elucidation through Stable Isotope Tracers
Stable isotope tracers, such as deuterium-labeled compounds, are powerful tools for elucidating biosynthetic pathways and understanding enzymatic transformations. nih.govnih.govphysoc.orgmaastrichtuniversity.nlembopress.org By introducing a labeled precursor into a biological system, researchers can track the movement of the labeled atoms through the metabolic network and identify the enzymes involved in specific steps. nih.govembopress.org
In the context of galanthamine biosynthesis, feeding experiments with deuterated precursors like 4'-O-methyl-d3-norbelladine have helped to confirm proposed biosynthetic routes. ptbioch.edu.plbibliotekanauki.plresearchgate.netrsc.org The detection of deuterium in galanthamine and its intermediates provides direct evidence for the involvement of 4'-O-methylnorbelladine as a precursor and supports the proposed sequence of enzymatic reactions, including oxidative phenol (B47542) coupling and subsequent modifications. ptbioch.edu.plresearchgate.netrsc.org
Enzymatic derivatization may be required for the analysis of metabolites and tracers using techniques like GC-MS, particularly for polar compounds. nih.govshimadzu.com Various derivatization methods exist, such as silylation or acetylation, to make the compounds volatile for GC analysis. shimadzu.com The analysis of stable isotopes in biological samples often involves techniques like GC-MS or LC-MS, which can differentiate between labeled and unlabeled molecules based on their mass-to-charge ratio. ptbioch.edu.plbibliotekanauki.pljrmds.innih.govnih.govphysoc.orgshimadzu.com This allows for the determination of isotopic enrichment and the tracing of the labeled atoms through the metabolic pathway. nih.govembopress.org
Advanced Analytical Chemistry Applications of Galanthamine D3 Hcl
Role as a Stable Isotope Internal Standard (SIIS) in Quantitative Analysis
The use of Galanthamine-d3 HCl as an SIIS is crucial for minimizing measurement uncertainty in quantitative bioanalysis. lgcstandards.com As an isotopic analog, it behaves chemically identically to the analyte, galanthamine (B1674398), allowing it to mirror the analyte throughout the sample preparation and analysis process. lgcstandards.com Its different mass, due to the deuterium (B1214612) atoms, enables it to be distinguished from the analyte by a mass spectrometer. lgcstandards.com This provides compensation for potential variations and uncertainties that can occur at every stage of the analytical procedure. lgcstandards.com
Principles and Advantages of SIIS in Mass Spectrometry-Based Assays
Stable isotope-labeled standards, such as this compound, are compounds where atoms are replaced by their stable isotopes like deuterium, ¹³C, or ¹⁵N. acanthusresearch.com The chemical behavior of the labeled molecule is expected to be very similar to the unlabeled version. acanthusresearch.com The higher mass resulting from the isotopes makes SIL analogs ideal internal standards for chromatographic methods coupled with mass spectrometric detection. acanthusresearch.com
A key principle behind using SIIS is their ability to correct for signal fluctuations and matrix effects inherent in mass spectrometry. nih.goveuropa.eu Since the SIIS and the analyte have very similar chemical properties, they are affected by these factors in a comparable manner. lgcstandards.comnih.gov By monitoring the ratio of the analyte signal to the SIIS signal, variations in ionization efficiency, recovery, and matrix effects can be compensated for, leading to more accurate and reproducible quantification. acanthusresearch.comlgcstandards.comnih.gov
Advantages of using SIIS like this compound include improved accuracy and precision, reduced matrix effects, and enhanced robustness of the analytical method. acanthusresearch.comlgcstandards.com The use of SIL analogs has been widely shown to reduce the effect from the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com
Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
This compound is frequently employed as an internal standard in the development of LC-MS/MS methods for the quantification of galanthamine in biological matrices such as plasma or serum. nih.govresearchgate.netscirp.org In LC-MS/MS, liquid chromatography is used to separate the analyte and the internal standard from the sample matrix before they enter the mass spectrometer. nih.govscirp.org The mass spectrometer then detects and quantifies the compounds based on their mass-to-charge ratio. fiveable.me
In LC-MS/MS method development, this compound is added to calibration standards, quality control samples, and study samples at a known and constant concentration. europa.euich.org This allows for the correction of variations during sample preparation (e.g., extraction recovery) and instrumental analysis (e.g., ionization efficiency, matrix effects, injection volume). scispace.com
For example, in the development of a highly sensitive LC-MS/MS method for galantamine in rat plasma, galanthamine-d3 was used as the internal standard. nih.gov The method involved liquid-liquid extraction and separation on a C18 column, with detection by tandem mass spectrometry monitoring specific ion transitions for both galantamine and the internal standard. nih.gov Another study quantifying galantamine in human plasma by LC-MS/MS also utilized galanthamine-d3 as the internal standard, employing selected ion monitoring (SIM) mode for detection. researchgate.netresearchgate.net The use of Galanthamine-d6 has also been reported as an internal standard in LC-MS/MS analysis of galantamine in human serum. scirp.org
Method Validation Parameters for Bioanalytical Assays Utilizing this compound
Validation of bioanalytical methods utilizing this compound as an internal standard is essential to ensure the reliability and accuracy of the quantitative results. europa.eueuropa.eunih.gov Regulatory guidelines, such as those from the European Medicines Agency (EMA) and the ICH, outline the key parameters to be evaluated during method validation. europa.eueuropa.eupmda.go.jp
Determination of Linearity and Calibration Range
Linearity establishes the relationship between the analyte concentration and the instrument response over a defined range. The calibration curve is constructed using a series of calibration standards prepared in the same biological matrix as the study samples, spiked with known concentrations of the analyte and a constant concentration of the internal standard (this compound). europa.euaustinpublishinggroup.com
A calibration curve typically includes a blank sample (matrix without analyte and IS), a zero sample (matrix with IS), and at least six non-zero calibration standards covering the expected concentration range, including the LLOQ and the upper limit of quantification (ULOQ). europa.euaustinpublishinggroup.comkarger.com The calibration range is defined by the LLOQ and ULOQ. europa.eu
The linearity is assessed by plotting the response ratio (analyte response/internal standard response) against the corresponding analyte concentrations. austinpublishinggroup.com The relationship should be described by the simplest model that adequately fits the data, often using a weighting factor (e.g., 1/x or 1/x²). ich.orgaustinpublishinggroup.comkarger.com The correlation coefficient (r²) is used to evaluate the goodness of fit, with values typically expected to be 0.99 or greater. scirp.orgresearchgate.net
Acceptance criteria for calibration standards within a run generally require that the accuracy of back-calculated concentrations be within ±15% of the nominal concentration, except for the LLOQ, where it may be within ±20%. ich.orgkarger.com A certain percentage of the calibration standards must meet these criteria for the run to be accepted. ich.org
Studies utilizing this compound have demonstrated good linearity over relevant analytical ranges. For instance, an LC-MS/MS method for galantamine in human plasma using galanthamine-d3 as IS showed linearity over the range of 2–2000 ng/mL. researchgate.netresearchgate.net Another LC-MS/MS method with galanthamine-d6 as IS reported linearity in the ranges of 0.05 to 5 ng/mL and 5 to 100 ng/mL with R² > 0.999. scirp.org
Evaluation of Accuracy and Precision
Accuracy and precision are fundamental parameters in validating any analytical method. Accuracy refers to the closeness of a measured value to the true value, while precision refers to the reproducibility of measurements. The use of an internal standard like this compound is essential for evaluating these parameters, particularly in quantitative analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) caymanchem.comchemicalbook.in.
In analytical methods utilizing this compound as an internal standard, accuracy is typically assessed by analyzing quality control (QC) samples with known concentrations of galanthamine spiked into a relevant matrix. The measured concentrations are then compared to the nominal concentrations to determine the percentage accuracy or bias researchgate.netscirp.org. Precision is evaluated by analyzing replicate QC samples at different concentration levels within the same analytical run (intra-day precision) and across multiple runs on different days (inter-day precision) researchgate.netscirp.org. The results are usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) researchgate.netscirp.org.
Studies have demonstrated acceptable accuracy and precision values for galanthamine quantification methods employing stable isotope-labeled internal standards. For instance, one LC-MS/MS method using glimepride as an internal standard (though other studies confirm the use of galanthamine-d3) reported intra-day accuracy between 91.92% and 100.97% and inter-day accuracy between 94.29% and 102.07% researchgate.net. Intra-day precision ranged from 1.34% to 6.11% (%CV), and inter-day precision ranged from 3.31% to 5.01% (%CV) researchgate.net. Another LC-MS/MS method for galanthamine and lycorine (B1675740) using galanthamine-d6 as an internal standard showed precision and accuracy within permissible ranges scirp.org.
Establishment of Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ are critical sensitivity parameters for an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision sepscience.com. The use of a stable isotope-labeled internal standard like this compound can enhance the sensitivity of methods, contributing to lower LOD and LOQ values.
LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve sepscience.com. For methods using mass spectrometry, the S/N approach is frequently employed, where LOD is typically defined at an S/N of 3:1 and LOQ at an S/N of 10:1 scirp.orgsepscience.com.
Reported LOD and LOQ values for galanthamine analysis vary depending on the matrix and the specific analytical technique used. A spectrofluorimetry method for galanthamine hydrobromide reported an LOD of 0.29 µg/mL and an LOQ of 0.89 µg/mL researchgate.netnih.gov. For chromatographic methods, LOD and LOQ values can be significantly lower. An LC-MS/MS method for galanthamine in human plasma using glimepride as an internal standard had a lower limit of quantification of 4 ng/mL nih.gov. Another LC-MS/MS method for galanthamine and lycorine using galanthamine-d6 as an internal standard reported LOD and LOQ values of 0.01 ng/mL and 0.05 ng/mL, respectively, in serum scirp.orgscirp.org. These low limits highlight the sensitivity achievable with modern mass spectrometry techniques utilizing stable isotope internal standards.
Optimization of Matrix Effect and Extraction Recovery
Matrix effects and extraction recovery are significant factors influencing the accuracy and reliability of analytical methods, particularly when analyzing biological or complex samples. Matrix effects refer to the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix researchgate.netnii.ac.jp. Extraction recovery is the efficiency of the sample preparation method in isolating the analyte from the matrix researchgate.netnii.ac.jp.
This compound, as a stable isotope-labeled internal standard, is crucial for assessing and compensating for matrix effects and variations in extraction recovery. Because the labeled internal standard behaves similarly to the unlabeled analyte during sample processing and analysis, the ratio of the analyte signal to the internal standard signal can be used to correct for these effects researchgate.netnii.ac.jp.
Studies have evaluated matrix effects and extraction recovery in methods for galanthamine quantification. In an LC-MS/MS method for galanthamine in human plasma, the extraction recovery for galanthamine was reported to be between 105.45% and 111.84%, while the internal standard (glimepride) recovery was 107.35% researchgate.net. Another study using galanthamine-d6 as an internal standard in an LC-MS/MS method for galanthamine and lycorine in human serum found matrix effects for galanthamine between 87.8% and 91.1%, and extraction recovery rates between 95.6% and 107.1% scirp.org. These results indicate that the sample preparation method efficiently extracted the analytes and that the internal standard helped to mitigate matrix-induced signal variations.
Standardization and Quality Control in Research Laboratories
Standardization and quality control are paramount in research laboratories to ensure the reliability, reproducibility, and comparability of analytical data. This compound plays a vital role in these processes, particularly in studies involving the quantification of galanthamine in various matrices, such as biological fluids or plant extracts caymanchem.comchemicalbook.inresearchgate.net.
Using this compound as an internal standard allows for the accurate calibration of analytical instruments and methods google.com. By adding a known amount of the internal standard to all samples, including calibration standards, quality control samples, and unknown samples, researchers can correct for variations in injection volume, ionization efficiency, and detector response researchgate.netnii.ac.jp. This is particularly important in complex matrices where matrix effects can be significant.
Investigative Metabolism and Biotransformation Research Using Galanthamine D3 Hcl
In Vitro Metabolic Stability and Clearance Studies
In vitro studies are crucial for predicting a compound's in vivo metabolic behavior, including its stability and potential for drug-drug interactions nuvisan.com. Galanthamine-d3 HCl is employed in these studies to provide accurate and reliable data on the compound's intrinsic clearance and metabolic pathways.
Application of Liver Microsomes and Hepatocyte Models
Using this compound in incubations with liver microsomes or hepatocytes allows researchers to monitor the disappearance of the labeled parent compound over time using mass spectrometry. The rate of disappearance provides an estimate of the in vitro intrinsic clearance. Studies using these models have shown that galanthamine (B1674398) is metabolized in human liver microsomes and hepatocytes mdpi.com. Comparing metabolic stability across species using liver microsomes and hepatocytes from different animals can also provide insights into potential species differences in metabolism mdpi.comadmescope.com.
Elucidation of Major Metabolic Pathways and Enzyme Involvement
Metabolic stability studies using liver microsomes and hepatocytes incubated with this compound, often supplemented with necessary cofactors like NADPH and UDPGA, help to elucidate the major metabolic pathways. Galanthamine is known to undergo metabolism primarily through hepatic cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 nih.govresearchgate.netnih.gov. These enzymes are responsible for oxidative metabolism (Phase I) mdpi.comuva.nl.
In addition to oxidative metabolism, glucuronidation (Phase II metabolism), catalyzed by UGT enzymes, also plays a role in galanthamine biotransformation nih.govebmconsult.com. UGTs conjugate polar compounds or functional groups added during Phase I metabolism with glucuronic acid, increasing their water solubility and facilitating excretion ebmconsult.comresearchgate.net.
Studies have indicated that CYP2D6-mediated O-demethylation is a predominant metabolic pathway, particularly in individuals who are extensive metabolizers of CYP2D6 substrates nih.gov. CYP3A4 also contributes significantly to galanthamine metabolism researchgate.netnih.gov. The use of this compound allows for clearer identification and quantification of metabolites formed through these pathways due to the distinct mass shift introduced by the deuterium (B1214612) label.
Metabolite Identification and Profiling Using Stable Isotope Tracers
Stable isotope tracers like this compound are invaluable for comprehensive metabolite identification and profiling. The mass difference between the labeled parent compound and its labeled metabolites simplifies the process of distinguishing metabolites from endogenous compounds and background noise in biological samples smolecule.comveeprho.comnih.govfrontiersin.org.
Mass Spectrometry-Based Strategies for Metabolite Characterization
Mass spectrometry (MS), particularly hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the primary tools for metabolite identification and profiling when using stable isotope tracers researchgate.netnih.govfrontiersin.orgacs.orgevotec.com. High-resolution mass spectrometry provides accurate mass measurements, which are essential for determining the elemental composition of metabolites evotec.com.
When this compound is used, metabolites retain the deuterium label, resulting in a predictable mass shift compared to their unlabeled counterparts. This isotopic signature allows for the selective detection and identification of metabolites derived from the administered labeled compound smolecule.comveeprho.comfrontiersin.orgnih.gov. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide fragmentation patterns of the labeled metabolites, offering structural information that aids in their characterization acs.orgevotec.com. Data processing approaches that combine stable isotope tracing with techniques like mass defect filtering can significantly improve the efficiency and accuracy of metabolite identification frontiersin.orgnih.gov.
Investigation of Enzyme Isoform Specificity (e.g., Cytochrome P450, UGT)
Stable isotope-labeled substrates are also used to investigate the specificity of individual enzyme isoforms in galanthamine metabolism. By incubating this compound with recombinant human CYP or UGT enzymes, or with liver microsomes in the presence of selective enzyme inhibitors, researchers can determine which specific isoforms are responsible for the formation of particular metabolites researchgate.netadmescope.com.
For example, incubating this compound with individual recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) and analyzing the resulting metabolites by LC-MS allows for the determination of the metabolic contribution of each isoform. Similarly, using selective inhibitors for specific CYP or UGT enzymes in liver microsomal incubations with the labeled substrate can help to confirm the involvement of those enzymes in the metabolic pathways admescope.com. This detailed understanding of enzyme isoform specificity is critical for predicting potential drug-drug interactions and understanding variability in drug metabolism among individuals ebmconsult.comsantaclaracounty.gov.
Methodologies for Detection of Reactive Metabolites and Trapping Agents
While galanthamine is generally well-tolerated, the potential for forming reactive metabolites is a crucial aspect of drug safety assessment nih.gov. Reactive metabolites are typically short-lived, electrophilic species that can bind covalently to cellular macromolecules like proteins and DNA, potentially leading to toxicity evotec.comnih.gov.
Stable isotope-labeled compounds like this compound can be used in conjunction with trapping agents to detect and characterize reactive metabolites. Common trapping agents include nucleophiles like reduced glutathione (B108866) (GSH), N-acetylcysteine, or semicarbazide (B1199961) evotec.comnih.govuni-muenster.de. When a reactive metabolite is formed, it can react with the trapping agent to form a stable adduct.
Preclinical Pharmacokinetic Methodologies in Animal Models
Preclinical pharmacokinetic studies in animal models are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before human trials. These studies provide crucial insights into how the drug is handled by a living organism, informing dose selection, predicting potential drug interactions, and identifying major metabolic pathways and excretion routes. Labeled compounds like this compound play a significant role in these investigations by enabling sensitive and specific quantification of the administered compound and its transformation products in biological samples from animal subjects.
Absorption and Distribution Studies in Animal Systems
Distribution studies using labeled galanthamine, such as tritium-labeled galanthamine, have shown a rapid equilibrium between plasma and tissues after oral administration in animals. researchgate.net The volume of distribution of galanthamine is relatively large, suggesting widespread distribution into tissues. In rats, the volume of distribution was approximately 5 L/kg. researchgate.net The distribution to the brain is a critical aspect for galanthamine due to its central nervous system activity. Studies in mice have shown a rapid accumulation of galanthamine in tissues, including the brain, where the concentration was approximately 2.10-fold higher than in plasma. nih.gov Accumulation was also observed in other organs, being most pronounced in the kidney (10-fold) and liver (5-fold) compared to plasma in mice. nih.gov The distribution into red blood cells was also noted, with concentrations about 1.34-fold greater than in plasma in mice. nih.gov Plasma protein binding of galanthamine is relatively low, reported as approximately 18% at therapeutically relevant concentrations in humans, with a significant portion distributed to blood cells. fda.gov While specific protein binding data for this compound in animal models were not found, the labeling is unlikely to significantly alter this property compared to the unlabeled compound.
The use of labeled galanthamine, such as Galanthamine-d3 or 3H-galanthamine, is crucial in these absorption and distribution studies. For instance, Galanthamine-d3 is used as an internal standard in LC-MS/MS methods to accurately quantify galanthamine in plasma and tissue samples, enabling precise determination of pharmacokinetic parameters. researchgate.net Studies using tritium-labeled galanthamine allow for the tracking of total radioactivity in various tissues and excreta, providing a comprehensive picture of distribution and mass balance. fda.govnih.govresearchgate.net
Here is a summary of absorption and distribution findings in selected animal species:
| Species | Route of Administration | Bioavailability (%) | Time to Peak Plasma Concentration (h) | Volume of Distribution (L/kg) | Brain:Plasma Ratio |
| Rat | Oral (gavage) | 77 nih.gov | Within 2 nih.gov | ~5 researchgate.net | 6.6 to 13 researchgate.net |
| Dog | Oral (gavage) | 78 nih.gov | Within 2 nih.gov | Not specified | Not specified |
| Mouse | Oral | Lower via food vs. gavage nih.gov | Within 2 nih.gov | Not specified | 3.3 to 5.2 researchgate.net |
| Mouse | Intravenous | Not applicable | Rapid nih.gov | 2.17 nih.gov | 2.10 nih.gov |
| Rabbit | Oral | Not specified | Within 2 nih.gov | Not specified | 1.2 to 1.5 researchgate.net |
Note: Data compiled from various studies and may represent different experimental conditions.
Excretion Pathway Analysis in Preclinical Investigations
The excretion pathways of galanthamine have been investigated in preclinical animal models, primarily using labeled compounds to track the elimination of the administered dose. Studies in rats and dogs using orally administered tritium-labeled galanthamine have shown that the predominant route of excretion is via urine. nih.govresearchgate.net In these studies, galanthamine and its metabolites were largely eliminated in the urine, accounting for a significant percentage of the administered radioactivity. In rats, urinary excretion ranged from approximately 60% of the dose in males, while in dogs and humans, it was higher, reaching up to 93%. nih.govresearchgate.net
Excretion of radioactivity was generally rapid and nearly complete within 96 hours after dosing in rats. nih.govresearchgate.net Fecal excretion accounts for a smaller proportion of the eliminated dose. fda.gov
Metabolism plays a significant role in the elimination of galanthamine, with several metabolic pathways identified in animal species, including glucuronidation, O-demethylation, N-demethylation, N-oxidation, and epimerization. nih.govresearchgate.net These metabolic transformations produce various metabolites that are subsequently excreted. Studies using labeled galanthamine allow for the analysis of the excreted radioactivity to determine the proportion of unchanged drug versus metabolites. For example, studies with oral 3H-galanthamine showed that unchanged galanthamine and its glucuronide accounted for a substantial portion of the radioactivity in plasma and urine. fda.gov In humans, approximately 32% of the dose was recovered in urine as unchanged galanthamine, and another 12% as galanthamine glucuronide. fda.gov While specific percentages for these components in animal urine were not detailed for labeled galanthamine in the search results, the metabolic pathways are conserved across species, indicating similar patterns of excretion of parent drug and conjugated metabolites. nih.govresearchgate.net
Here is a summary of excretion findings in selected animal species:
| Species | Labeled Compound Used | Primary Excretion Route | Percentage of Dose Excreted in Urine (approx.) | Excretion Completion Time | Major Excreted Forms |
| Rat | 3H-galantamine nih.govresearchgate.net | Urine nih.govresearchgate.net | ~60% (male) nih.govresearchgate.net | Nearly complete by 96 h nih.govresearchgate.net | Parent drug, metabolites (glucuronides, O-demethylated, N-demethylated, N-oxidized, epimerized) nih.govresearchgate.net |
| Dog | 3H-galantamine nih.govresearchgate.net | Urine nih.govresearchgate.net | Up to 93% nih.govresearchgate.net | Nearly complete by 96 h nih.govresearchgate.net | Parent drug, metabolites (glucuronides, O-demethylated, N-demethylated, N-oxidized, epimerized) nih.govresearchgate.net |
Note: Data compiled from various studies and may represent different experimental conditions.
Mechanistic and Molecular Interaction Studies with Deuterated Analogs
Probing Acetylcholinesterase (AChE) Inhibition Mechanisms with Galanthamine-d3 HCl Analogs
Galanthamine (B1674398) is a reversible and competitive inhibitor of AChE, an enzyme responsible for breaking down acetylcholine (B1216132) in the synaptic cleft nih.govdrugbank.comnih.gov. By inhibiting AChE, galanthamine increases the concentration of acetylcholine, enhancing cholinergic neurotransmission wikipedia.orgnih.govdrugbank.com. Deuterated analogs can be used to investigate the precise binding interactions and kinetics of galanthamine with AChE. While the core mechanism involves binding to the choline-binding site and acyl-binding pocket of the enzyme's active site, studies utilizing labeled compounds can help determine if isotopic substitution affects binding affinity or the rate of enzyme inhibition drugbank.com. Research on AChE inhibitors often focuses on the interaction with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, and deuterated analogs could potentially be used to probe these interactions in more detail, aiding in the design of bis-interacting ligands heraldopenaccess.us.
Investigation of Allosteric Modulation of Nicotinic Acetylcholine Receptors Using Labeled Compounds
Beyond AChE inhibition, galanthamine also acts as a positive allosteric modulator of neuronal nAChRs, including subtypes like α4β2 and α7 wikipedia.orgdrugbank.comnih.govplos.orgnih.gov. This allosteric modulation involves binding to a site distinct from the acetylcholine binding site, leading to a conformational change that increases the receptor's response to acetylcholine wikipedia.orgdrugbank.com. Deuterated analogs can be employed to study the binding characteristics of galanthamine at these allosteric sites. Labeled compounds allow for tracking the modulator's interaction with the receptor and can help in understanding how structural modifications, including isotopic substitution, might influence the allosteric potentiation effect plos.orgucl.ac.ukmdpi.com. This is particularly relevant for understanding the dual mechanism of action attributed to galanthamine wikipedia.orgnih.govdrugbank.com.
Elucidation of Structure-Activity Relationships (SAR) through Isotopic Substitution
Isotopic substitution, as seen in this compound, can be a valuable technique in structure-activity relationship (SAR) studies. By selectively replacing hydrogen atoms with deuterium (B1214612) at specific positions on the galanthamine molecule, researchers can assess the impact of these substitutions on the compound's biological activity, including its affinity for AChE and nAChRs. While the primary structure remains the same, the change in atomic mass and vibrational properties due to deuteration can sometimes subtly alter binding interactions or metabolic pathways, providing insights into the critical functional groups and structural features responsible for the observed activity heraldopenaccess.ustuwien.at.
In Silico Modeling and Molecular Docking Applications for Galanthamine Derivatives
Computational methods, such as in silico modeling and molecular docking, are extensively used to study the interactions of ligands with target proteins like AChE and nAChRs biomedicineonline.orgresearchgate.netnih.govacs.orgmdpi.com. These techniques can predict binding affinities, identify key interaction sites, and provide insights into the molecular mechanisms of action. For galanthamine and its derivatives, including deuterated forms, molecular docking can help visualize how the compound fits into the binding pockets of AChE and the allosteric sites of nAChRs biomedicineonline.orgresearchgate.netnih.gov. Studies have utilized molecular docking to evaluate the binding of galanthamine to target proteins, such as the SARS-CoV-2 main protease in one instance biomedicineonline.orgresearchgate.net. While specific data tables for this compound docking were not found in the provided snippets, molecular docking studies on galanthamine itself demonstrate the applicability of these methods to its structural class biomedicineonline.orgresearchgate.netnih.govmdpi.com. These computational approaches can complement experimental studies using deuterated analogs, helping to interpret observed differences in activity or metabolism.
Future Perspectives and Methodological Advancements in Galanthamine D3 Hcl Research
Innovations in Deuterated Compound Synthesis for Enhanced Research Applications
Innovations in the synthesis of deuterated compounds, including Galanthamine-d3, are crucial for expanding their utility in research. While galanthamine (B1674398) can be extracted from natural sources, chemical synthesis is also employed, and advancements in synthetic methodologies are ongoing. ukri.orgnih.govrsc.orgwikipedia.org The development of site-selective, efficient, and reliable methods for the large-scale preparation of deuterated active pharmaceutical ingredients is a key area of focus in drug discovery. nih.gov The use of commercially available deuterated reagents is a common approach for accessing deuterated compounds. nih.gov
Research into the biosynthesis of Amaryllidaceae alkaloids, the class to which galanthamine belongs, has utilized radiolabeling studies and, more recently, multi-omics analysis. nih.govresearchgate.net Biotransformation studies using deuterated precursors, such as deuterated-4'-O-methylnorbelladine, have been demonstrated in plant tissue cultures, indicating potential avenues for producing labeled alkaloids. ptbioch.edu.plbibliotekanauki.pl These advancements in both chemical and potential biotransynthetic routes contribute to the availability and diversity of deuterated galanthamine analogs for research purposes.
Emerging Mass Spectrometry Techniques for Trace Analysis and Isotopic Profiling
Mass spectrometry (MS) techniques are fundamental to the research applications of Galanthamine-d3 HCl, particularly for quantification and metabolic studies. Deuterium (B1214612) labeling allows for the use of Galanthamine-d3 as an internal standard, improving the accuracy and reliability of galanthamine quantification in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). veeprho.comresearchgate.netcaymanchem.com
Emerging MS techniques offer enhanced sensitivity and capabilities for trace analysis and isotopic profiling. High-resolution, accurate mass (HRAM) MS, such as Orbitrap technology, combined with ionization techniques like Direct Analysis in Real Time (DART), can facilitate rapid analysis and identification of substances, potentially applicable to galanthamine and its metabolites, even at low concentrations. lcms.cz Secondary Ion Mass Spectrometry (SIMS) is another technique with high sensitivity, capable of detecting elements at parts-per-billion levels and performing isotopic analyses on very small sample masses. nasa.govgfz.de Advancements in techniques like Ion-Laser Interaction Mass Spectrometry (ILIAMS) are being developed for efficient suppression of isobaric backgrounds, which is crucial for sensitive isotopic analysis. frontiersin.org These evolving MS technologies will enable more precise and sensitive detection and quantification of Galanthamine-d3 and its metabolites in complex biological matrices.
Integration of Multi-Omics Approaches with Isotopic Labeling Studies
The integration of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) with isotopic labeling studies is a powerful trend in biological research. This integration allows for a more holistic understanding of biological systems by linking molecular processes, cellular functions, and phenotypic outcomes. creative-proteomics.com Isotope labeling, including with stable isotopes like deuterium, provides a means to track the fate and metabolism of compounds within these complex systems. creative-proteomics.comgeneralmetabolics.com
In the context of galanthamine research, combining isotopic labeling with multi-omics could provide deeper insights into its metabolic pathways, its effects on various biological processes at a systems level, and the identification of potential biomarkers. For instance, multi-omics analysis has been applied to study the biosynthesis of Amaryllidaceae alkaloids, revealing insights into metabolic pathways and their regulation. nih.govresearchgate.net Integrating Galanthamine-d3 labeling into such studies could help elucidate the precise metabolic fate of galanthamine and its impact on the cellular and molecular landscape. This approach can be invaluable for deciphering complex biological networks and understanding the mechanisms underlying the effects of galanthamine. creative-proteomics.com
Expanding the Utility of this compound in Translational Research Models
This compound is valuable in translational research models, particularly for pharmacokinetic and metabolic studies that bridge the gap between in vitro findings and in vivo relevance. Deuterium-labeled analogs are commonly used as internal standards in bioanalytical methods for quantifying drugs in biological samples from in vivo studies. veeprho.comcaymanchem.com This is essential for accurately determining drug concentrations, half-life, and clearance in animal models and potentially in early-phase human studies.
Translational research in neuroscience and neurodegenerative disorders, where galanthamine has therapeutic relevance, can benefit significantly from the use of this compound. caymanchem.com Studies utilizing animal models to investigate the pharmacokinetics and distribution of galanthamine, especially its penetration into the central nervous system, can employ the labeled analog for accurate quantification in tissue samples. nih.govresearchgate.net While the search results did not provide specific detailed research findings solely focused on this compound in translational models beyond its use as an internal standard for quantification, the broader application of deuterated compounds in pharmacokinetic studies and the use of galanthamine in various in vivo models suggest a clear utility for this compound in this area. nih.govresearchgate.netacs.org The ability to precisely quantify galanthamine using its deuterated analog in various biological matrices from translational models supports a more accurate assessment of its pharmacokinetics and informs future research and potential clinical applications.
Q & A
Q. Are there unexplored mechanisms of action for this compound beyond AChE inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
